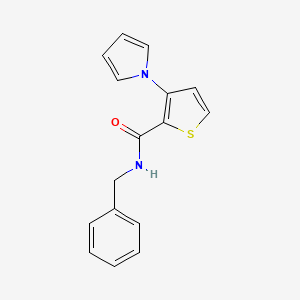

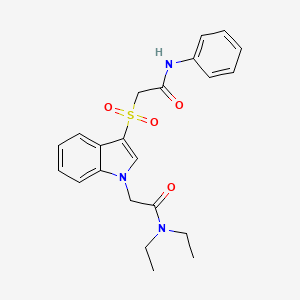

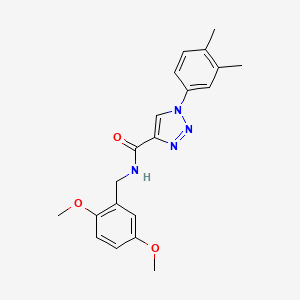

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as BPT, is a small molecule that has been studied extensively for its potential applications in various fields of scientific research. This compound belongs to the class of heterocyclic compounds and is known for its unique chemical structure and properties.

Applications De Recherche Scientifique

Dearomatising Rearrangements in Synthetic Chemistry

Thiophene-3-carboxamides, which share structural similarities with N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, undergo significant transformations in synthetic chemistry. A study highlights their dearomatising cyclisation when treated with Lithium Diisopropylamide (LDA), leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process showcases the compound's utility in constructing complex heterocyclic structures, pivotal in drug design and development (Clayden et al., 2004).

Heterocyclic Synthesis for Medicinal Chemistry

Another study explores the synthesis of thiophenylhydrazonoacetates, leading to various heterocyclic compounds like pyrazole, isoxazole, and pyrazolopyrimidine derivatives. These compounds, derived from reactions involving thiophene carboxamide analogs, indicate the versatility of this compound in generating pharmacologically relevant molecules (Mohareb et al., 2004).

Inhibition of CARM1

In the realm of biochemical research, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, closely related to the target compound, have been investigated for their inhibitory activity against co-activator associated arginine methyltransferase 1 (CARM1). These inhibitors, particularly the thiophene analogues, demonstrate the potential therapeutic applications of thiophene carboxamide derivatives in regulating gene expression through epigenetic mechanisms (Allan et al., 2009).

Material Science and Polymer Chemistry

The compound's framework has implications in material science, especially in synthesizing conducting polymers with electrochromic properties. A related study on copolymers containing carbazole units showcases the potential of thiophene derivatives in creating materials with novel optical and electronic properties, hinting at the utility of this compound in this field as well (Aydın & Kaya, 2013).

Antibacterial and Antitumor Agents

Research has also delved into the antibacterial and antitumor potential of benzo[b]thiophene derivatives, underscoring the importance of such compounds in developing new therapies. The synthesis of novel benzo[b]thiophene derivatives has shown potent biological activity, suggesting that this compound could serve as a precursor or analog in the creation of effective pharmacological agents (Isloor et al., 2010).

Propriétés

IUPAC Name |

N-benzyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-16(17-12-13-6-2-1-3-7-13)15-14(8-11-20-15)18-9-4-5-10-18/h1-11H,12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTJBLDWUAJKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)

![2-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2729460.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2729464.png)

![N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2729468.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2729472.png)